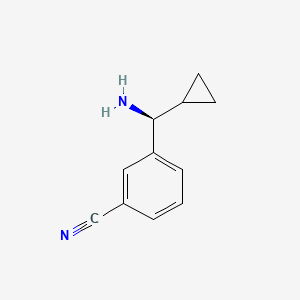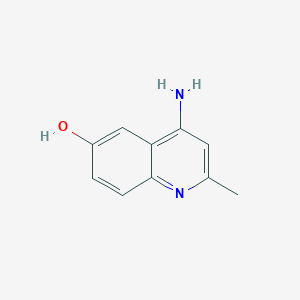
4-Amino-2-methylquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylquinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H10N2O and is characterized by an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylquinolin-6-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the amino and hydroxyl groups . Another method includes the nucleophilic substitution of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using spectral and analytical techniques .
化学反応の分析
Types of Reactions
4-Amino-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
4-Amino-2-methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
作用機序
The mechanism of action of 4-Amino-2-methylquinolin-6-ol involves its interaction with molecular targets such as epidermal growth factor receptors (EGFR) and histone deacetylases (HDAC). The compound inhibits the phosphorylation of EGFR-induced pathways, leading to reduced cell proliferation and tumor growth . Additionally, it increases the acetylation levels of histones H3 and H4, which plays a role in gene expression regulation .
類似化合物との比較
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound is a derivative of 4-Amino-2-methylquinolin-6-ol and acts as a dual inhibitor of EGFR and HDAC.
2-Methylquinoline: A simpler quinoline derivative without the amino and hydroxyl groups, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry. Its dual inhibitory action on EGFR and HDAC sets it apart from other quinoline derivatives .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-amino-2-methylquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H2,11,12) |
InChIキー |
REPVCQMZXFECIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)
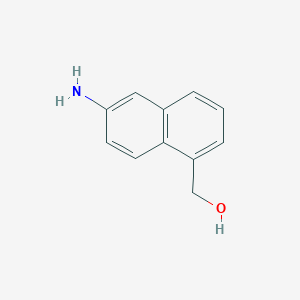

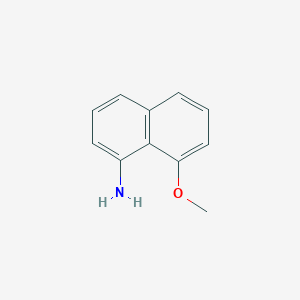
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
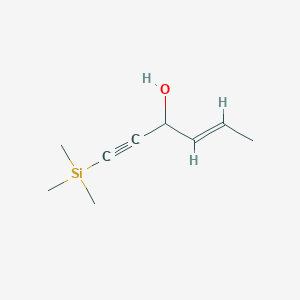

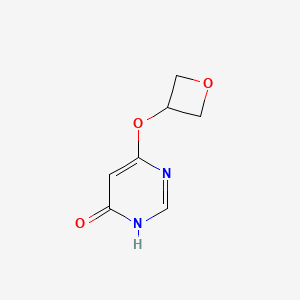
![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)
